molecular formula C8H16ClNO2 B1395152 4-Piperidinylmethyl acetate hydrochloride CAS No. 184042-50-0

4-Piperidinylmethyl acetate hydrochloride

Cat. No. B1395152
CAS RN: 184042-50-0
M. Wt: 193.67 g/mol
InChI Key: WDWKKUOFGNRRBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines, which include 4-Piperidinylmethyl acetate hydrochloride, are important synthetic fragments for designing drugs . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various methods have been developed for the synthesis of substituted piperidines .


Molecular Structure Analysis

The molecular structure of 4-Piperidinylmethyl acetate hydrochloride consists of a piperidine ring attached to a methyl acetate group . The exact structure can be represented by the linear formula C8H16ClNO2 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Piperidinylmethyl acetate hydrochloride are not detailed in the available literature, piperidines in general are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Piperidinylmethyl acetate hydrochloride are not extensively documented in the available literature .

Scientific Research Applications

1. Metabolic Activity Studies

4-Piperidinylmethyl acetate hydrochloride and related compounds have been investigated for their effects on metabolic activities. Studies on similar compounds, like 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, revealed their potential in reducing food intake and weight gain in obese rats, indicating their relevance in metabolic research (Massicot, Steiner, & Godfroid, 1985).

2. Crystal and Molecular Structure Analysis

Research has also been conducted on the crystal and molecular structure of similar piperidine derivatives. For example, 4-Piperidinecarboxylic acid hydrochloride has been characterized using single crystal X-ray diffraction and other methods, highlighting the structural analysis applications of these compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

3. Synthesis and Evaluation of Derivatives

There's significant interest in synthesizing and evaluating piperidine derivatives for various applications. Studies like the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity demonstrate the diverse potential of these compounds in chemical and pharmaceutical research (Sugimoto et al., 1990).

4. Neuropharmacological Studies

Piperidinyl derivatives have been studied for their neuropharmacological effects. For instance, the impact of 3-hydroxymethyl-N-methylpiperidine (4-chlorophenoxyacetate) hydrochloride on feeding behavior and its low toxicity and lack of psychotropic activity mark its significance in neuropsychopharmacological research (Massicot, Thuillier, & Godfroid, 1984).

5. Pharmaceutical Application in PET Imaging

In the realm of medical imaging, derivatives of piperidinylmethyl acetate hydrochloride have been used in the synthesis of radioligands for PET studies. This highlights their application in the development of imaging agents for neuroscience research (Carpinelli et al., 2006).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidines, including 4-Piperidinylmethyl acetate hydrochloride, are significant in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-4-ylmethyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7(10)11-6-8-2-4-9-5-3-8;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWKKUOFGNRRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinylmethyl acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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